(Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid
Description
(Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid is a complex organic compound characterized by its unique cyclopropane ring and hydrazinyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Properties
IUPAC Name |
(Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-17(11-12-18(24)25)21-22-19(26)16-13-20(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2,(H,21,23)(H,22,26)(H,24,25)/b12-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSCLBPMQAOQSI-QXMHVHEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NNC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2-diphenylcyclopropanecarbonyl chloride with hydrazine to form the hydrazinyl intermediate. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazinyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to develop new drugs based on its structure for the treatment of various diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt key biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-hydrazinyl)thiazole derivatives: These compounds share the hydrazinyl group and exhibit similar biological activities.
Cyclopropane-containing compounds: These compounds have a similar cyclopropane ring structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of (Z)-4-[2-(2,2-diphenylcyclopropanecarbonyl)hydrazinyl]-4-oxobut-2-enoic acid lies in its combination of the cyclopropane ring and hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
